Bis(tri-n-hexylsiloxy)silicon phthalocyanine
Overview
Description
Synthesis Analysis
The synthesis of bis(tri-n-hexylsilyl oxide) silicon phthalocyanine involves the introduction of tri-n-hexylsilyl oxide substituents to the silicon phthalocyanine core. This modification aims to enhance the solubility and processability of the compound, thereby improving its performance in specific applications, such as organic photovoltaic devices where it acts as an effective additive increasing efficiency and performance due to its unique molecular characteristics (Lessard et al., 2014).
Molecular Structure Analysis
The molecular structure of bis(tri-n-hexylsiloxy)silicon phthalocyanine is defined by the central silicon atom coordinated to the nitrogen atoms of the phthalocyanine ring, with the tri-n-hexylsiloxy groups axially bonded to silicon. This structure is key to its optical properties, particularly its strong absorption in the near-infrared region, making it suitable for applications in photodynamic therapy and photovoltaic devices (Decréau, Julliard, & Giorgi, 1999).
Chemical Reactions and Properties
Bis(tri-n-hexylsiloxy)silicon phthalocyanine participates in various chemical reactions, including the generation of singlet oxygen and other reactive oxygen species upon light irradiation. This reactivity is particularly beneficial in the context of photodynamic therapy, where the generated reactive oxygen species can induce cell death in cancerous tissues (Decréau et al., 1998).
Physical Properties Analysis
The physical properties of bis(tri-n-hexylsiloxy)silicon phthalocyanine, such as solubility and tendency to crystallize, play a crucial role in its application. For instance, its high solubility in organic solvents and strong driving force for crystallization at interfaces enhance its performance as a ternary additive in bulk heterojunction organic photovoltaic devices, leading to improved device efficiency and stability (Dang et al., 2017).
Scientific Research Applications
Photodynamic Therapy
- In Vitro Photosensitizing Efficacy: Bis(tri-n-hexylsiloxy)silicon phthalocyanine has demonstrated effective in vitro photodynamic effects against melanotic M6 cell lines. It operates through both type I and type II photochemical pathways, generating active oxygen intermediates like singlet oxygen, oxygen superoxide, and hydroxyl radical (Decréau et al., 1998).
- Cancer Photodynamic Therapy: Silicon 2,3-naphthalocyanine derivatives, including bis(tri-n-hexylsiloxy)silicon phthalocyanine, have been evaluated for photodynamic therapy of cancer. They demonstrate potential as far-red-shifted photosensitizers, capable of inducing tumor regression in vivo (Brasseur et al., 1994).
Organic Photovoltaics
- Bulk Heterojunction Organic Photovoltaic Devices: Bis(tri-n-hexylsilyl oxide) silicon phthalocyanine has been used as an additive in organic photovoltaic devices, resulting in increased short circuit current and efficiency. Its unique molecular characteristics, such as a high driving force for crystallization, contribute to its effectiveness in improving device performance (Lessard et al., 2014).
- Non-Fullerene Electron Acceptor: Silicon phthalocyanines, including bis(tri-n-butylsilyl oxide) silicon phthalocyanine, have been identified as potential non-fullerene electron acceptors in organic photovoltaics, with devices demonstrating favorable properties like higher power conversion efficiency over a range of incident angles and light intensities (Kaller et al., 2020).
Future Directions
Bis(tri-n-hexylsiloxy)silicon phthalocyanine has been used as a solid ternary electroactive additive in poly(3-hexylthiophene):phenyl-C61-butyric acid methyl ester P3HT:PC61BM bulk heterojunction organic photovoltaic (BHJ OPV) devices, resulting in increased performance . The reason for its unique performance is not solely due to its frontier orbital energies but also might be due to a high driving force for crystallization .
properties
IUPAC Name |
2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZNGPGVFDKGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H102N8O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1340.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tri-n-hexylsiloxy)silicon phthalocyanine | |
CAS RN |
92396-88-8 | |
Record name | Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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